

Spectroscopic Profile of 3-Amino-4-iodobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-4-iodobenzoic acid

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This technical guide provides a detailed overview of the expected spectroscopic data for **3-Amino-4-iodobenzoic acid** (CAS: 51411-81-5). Due to the limited availability of published experimental spectra for this specific compound in the public domain, this document presents predicted data based on the analysis of structurally related compounds. It also includes comprehensive, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Amino-4-iodobenzoic acid**. These predictions are derived from the known spectral characteristics of analogous compounds, including aminobenzoic acids and iodinated aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for **3-Amino-4-iodobenzoic acid** in a suitable deuterated solvent (e.g., DMSO-d₆) are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for **3-Amino-4-iodobenzoic acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.5-13.5	Broad Singlet	1H	Carboxylic Acid (-COOH)
~7.8-8.0	Doublet	1H	Aromatic H (H-6)
~7.2-7.4	Doublet of Doublets	1H	Aromatic H (H-5)
~6.8-7.0	Doublet	1H	Aromatic H (H-2)
~5.0-6.0	Broad Singlet	2H	Amine (-NH ₂)

Table 2: Predicted ¹³C NMR Spectroscopic Data for **3-Amino-4-iodobenzoic acid**

Chemical Shift (δ) ppm	Assignment
~167-170	Carboxylic Acid Carbon (-COOH)
~150-155	Aromatic Carbon (C-3, attached to -NH ₂)
~140-145	Aromatic Carbon (C-5)
~130-135	Aromatic Carbon (C-1, attached to -COOH)
~120-125	Aromatic Carbon (C-6)
~115-120	Aromatic Carbon (C-2)
~90-95	Aromatic Carbon (C-4, attached to -I)

Infrared (IR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule. The predicted characteristic absorption bands for **3-Amino-4-iodobenzoic acid** are listed below.

Table 3: Predicted FT-IR Absorption Bands for **3-Amino-4-iodobenzoic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Medium-Strong, Broad	N-H stretching (Amine)
3300-2500	Strong, Very Broad	O-H stretching (Carboxylic Acid)
~1700-1680	Strong	C=O stretching (Carboxylic Acid)
~1620-1580	Medium-Strong	N-H bending (Amine) & C=C stretching (Aromatic)
~1450-1400	Medium	C-C stretching (Aromatic)
~1300-1200	Strong	C-O stretching (Carboxylic Acid)
~920	Medium, Broad	O-H bending (Carboxylic Acid dimer)
~850-750	Strong	C-H bending (Aromatic, out-of-plane)
~600-500	Medium-Weak	C-I stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **3-Amino-4-iodobenzoic acid** (C₇H₆INO₂), the expected molecular ion peaks in a high-resolution mass spectrum are detailed below.

Table 4: Predicted High-Resolution Mass Spectrometry Data for **3-Amino-4-iodobenzoic acid**

m/z	Ion	Description
262.9443	[M] ⁺	Molecular ion
263.9477	[M+1] ⁺	Isotopic peak due to ¹³ C

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid aromatic compound like **3-Amino-4-iodobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Weigh approximately 10-20 mg of the solid sample for ^1H NMR (20-50 mg for ^{13}C NMR).
- **Dissolution:** Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., $\text{DMSO-}d_6$, CDCl_3) in a clean, dry vial. Gentle warming or sonication may be used to aid dissolution.
- **Transfer:** Transfer the clear solution to a 5 mm NMR tube.
- **Data Acquisition:**
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H and ^{13}C NMR spectra using standard pulse programs.
- **Data Processing:** Process the raw data using appropriate software, which includes Fourier transformation, phase correction, baseline correction, and referencing to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.[\[1\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

- **Sample Grinding:** Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.
- **Mixing:** Add about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the ground sample and mix thoroughly.[\[2\]](#)

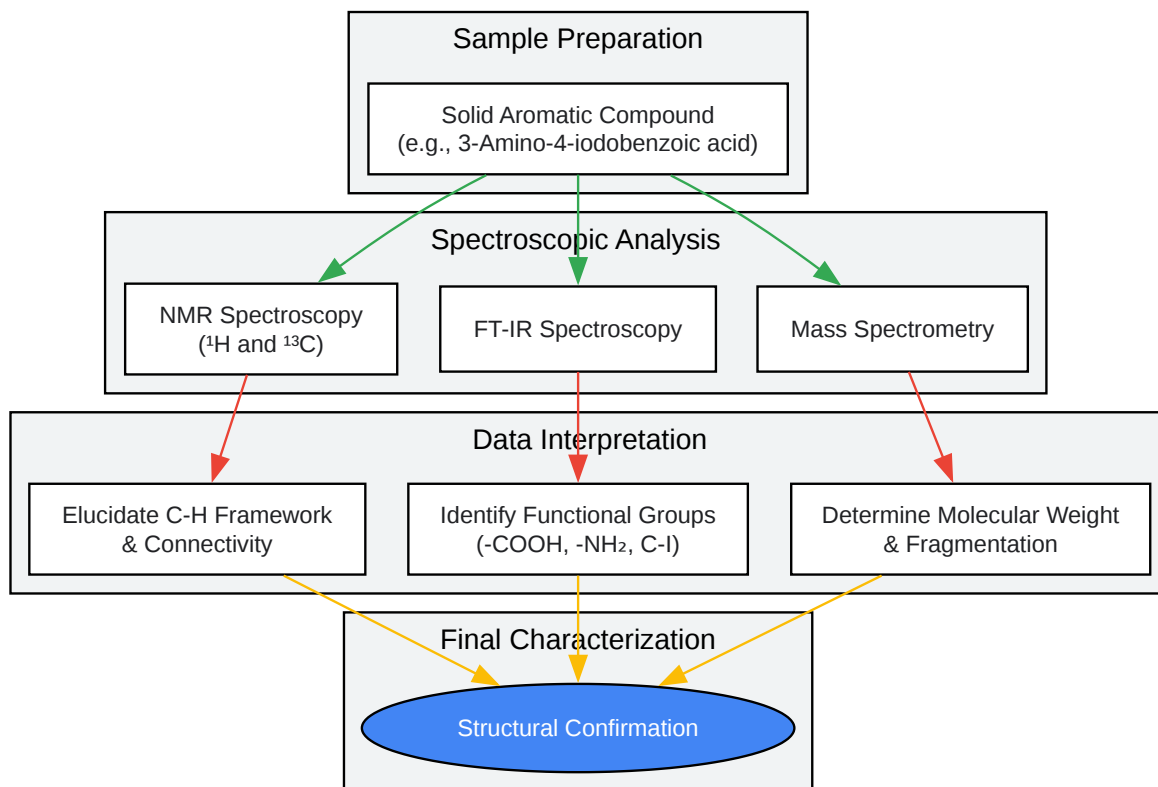
- Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[\[2\]](#)
- Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Analysis: Record the spectrum, typically in the range of 4000 cm^{-1} to 400 cm^{-1} . A background spectrum of the empty sample holder should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small quantity of the pure solid sample into the mass spectrometer, typically using a direct insertion probe.[\[3\]](#)
- Vaporization: Gently heat the probe to vaporize the sample into the ion source.
- Ionization: Bombard the vaporized molecules with a high-energy electron beam (typically 70 eV) to generate positively charged ions, including the molecular ion ($[M]^+$) and various fragment ions.[\[4\]](#)
- Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[\[3\]](#)[\[5\]](#)
- Detection and Data Analysis: Detect the separated ions and plot the relative abundance of each ion against its m/z ratio to generate the mass spectrum. The most intense peak is designated as the base peak with 100% relative abundance.[\[3\]](#)

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis and characterization of a solid aromatic compound.



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Caption: Spectroscopic Analysis Workflow.

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